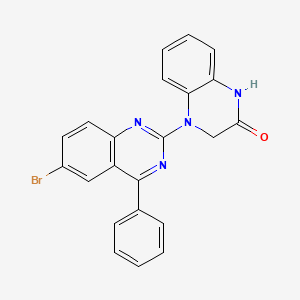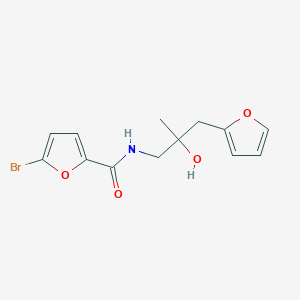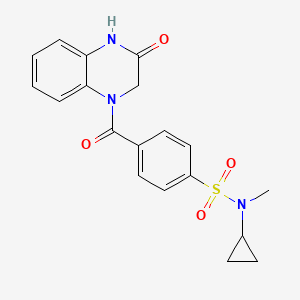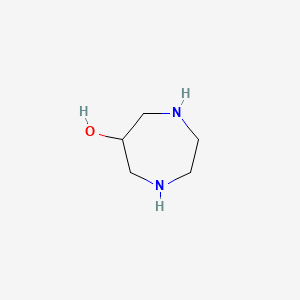![molecular formula C15H10N4 B2777993 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-33-2](/img/structure/B2777993.png)
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 320417-33-2 . It is used in the synthesis of various derivatives and has been studied for its potential biological activities .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystal structure analysis . This analysis provides detailed information about the arrangement of atoms in the molecule and their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in detail. For instance, the compound has been used as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of new pyrazolo[1,5-a]pyrimidine derivatives, including 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been synthesized using precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. These derivatives were evaluated for their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents. The synthesis process utilized deep eutectic solvents (DES), offering advantages like a benign environment, high yield, and simple work-up procedures (Deshmukh et al., 2016).
Efficient Synthesis Techniques
Further studies explored efficient synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives and their analogs, focusing on the green synthesis approaches and the evaluation of their antibacterial activity. These studies highlight the versatility of this compound in generating a wide range of biologically active compounds through environmentally friendly reactions (Rostamizadeh et al., 2013).
Role in Novel Compound Synthesis
The compound also plays a crucial role in the synthesis of novel pyrazole and pyrimidine derivatives, which have been explored for their in vitro antitumor, antimicrobial, and antioxidant activities. These studies not only provide insights into the compound's utility in synthesizing novel derivatives but also highlight the potential pharmacological applications of these derivatives in treating various diseases (Farag & Fahim, 2019).
Development of Imaging Agents
Moreover, this compound derivatives have been investigated for their potential in developing imaging agents for tumor detection using positron emission tomography (PET). These studies have modified the compound to improve biodistribution and tumor uptake, making significant strides in the development of novel PET imaging agents for cancer diagnostics (Xu et al., 2012).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects . They have also been associated with inhibitory activity against certain kinases .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of certain kinases, which play crucial roles in cell signaling .
Biochemical Pathways
Given the reported kinase inhibitory activity of related compounds , it can be inferred that it may impact pathways involving these kinases, leading to downstream effects on cell signaling and function.
Result of Action
Based on the reported biological activities of related compounds , it can be inferred that it may have potential anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects.
Zukünftige Richtungen
The future research directions for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could involve further exploration of its potential biological activities, including its potential as an anticancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential applications .
Biochemische Analyse
Biochemical Properties
Related pyrazolo[1,5-a]pyrimidines have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have cytotoxic activities against various cell lines
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "2-Aminopyrimidine", "Acetophenone", "Malononitrile", "Benzaldehyde", "Sodium ethoxide", "Ethanol", "Sulfuric acid", "Sodium bicarbonate", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-Aminopyrimidine and Acetophenone in the presence of Sodium ethoxide and Ethanol to form 2-(1-phenylethylideneamino)pyrimidine", "Step 2: Reaction of 2-(1-phenylethylideneamino)pyrimidine with Malononitrile in the presence of Sulfuric acid to form 2-(1-phenylethylidene)pyrimidine-4,6-diamine", "Step 3: Condensation of 2-(1-phenylethylidene)pyrimidine-4,6-diamine with Benzaldehyde in the presence of Sodium ethoxide and Ethanol to form 7-Styrylpyrimido[1,2-a]pyrimidine-6-carbonitrile", "Step 4: Cyclization of 7-Styrylpyrimido[1,2-a]pyrimidine-6-carbonitrile with Sodium bicarbonate and Water to form 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile", "Step 5: Purification of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile using Ethyl acetate" ] } | |
CAS-Nummer |
320417-33-2 |
Molekularformel |
C15H10N4 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H |
InChI-Schlüssel |
ZITRGYAJUWLPBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)


![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)